1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with biological molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the amine structure.
1-(2,6-Dichlorophenyl)-2-indolinone: Contains a similar dichlorophenyl group but has a different core structure.
Uniqueness: 1-(2,5-Dichlorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of the dichlorophenyl group with the methylpropan-2-amine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13Cl2N |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5H,6,13H2,1-2H3 |
InChI Key |
CBOGJNZYSNYTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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